Sulfadimethoxine-d4 Sulfadimethoxine-d4 An isotope labelled Sulfadimethoxine. Sulfadimethoxine is a sulfonamide antimicrobial medication used in veterinary medicine.
Brand Name: Vulcanchem
CAS No.: 1020719-80-5
VCID: VC0196509
InChI: InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
SMILES: COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Molecular Formula: C10H10D4N4O4S
Molecular Weight: 314.35

Sulfadimethoxine-d4

CAS No.: 1020719-80-5

Cat. No.: VC0196509

Molecular Formula: C10H10D4N4O4S

Molecular Weight: 314.35

Purity: > 95%

* For research use only. Not for human or veterinary use.

Sulfadimethoxine-d4 - 1020719-80-5

CAS No. 1020719-80-5
Molecular Formula C10H10D4N4O4S
Molecular Weight 314.35
IUPAC Name 4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D
SMILES COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Appearance Off-White Solid
Melting Point 192-195°C

Chemical Properties and Structure

Sulfadimethoxine-d4 maintains the core structure of sulfadimethoxine, which consists of a pyrimidine ring with methoxy substituents at positions 2 and 6, and a 4-aminobenzenesulfonamido group at position 4 . The key difference is the incorporation of four deuterium atoms in place of four hydrogen atoms at specific positions in the molecule.

Basic Chemical Information

The chemical properties of Sulfadimethoxine-d4 are summarized in the table below:

PropertyInformation
Chemical Name4-Amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4
CAS Number1020719-80-5
Molecular FormulaC12H10D4N4O4S
Molecular Weight314.35 g/mol
Physical AppearanceWhite Solid
SynonymsN1-(2,6-Dimethoxy-4-pyrimidinyl)sulfanilamide-d4; 2,4-Dimethoxy-6-sulfanilamido-1,3-diazine-d4; NSC 683544-d4; Neostreptal-d4; Omnibon-d4; Persulfen-d4; Redifal-d4

The compound is categorized as a stable isotope-labeled compound, specifically designed for analytical applications rather than therapeutic use . The four deuterium atoms contribute to a mass shift of +4 atomic mass units compared to the non-deuterated parent compound, creating a distinct molecular entity that can be differentiated by mass spectrometric analysis.

Hazard CategoryClassification
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Respiratory sensitizationCategory 1
Skin sensitizationCategory 1
Specific target organ toxicity (single exposure)Category 3

Analytical Applications

Sulfadimethoxine-d4 serves a crucial role in analytical chemistry, particularly in the quantitative analysis of sulfadimethoxine and its metabolites.

Internal Standard for Mass Spectrometry

The primary application of Sulfadimethoxine-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. When developing analytical methods for the quantification of pharmaceuticals, researchers create individual tune files for each standard in continuous flow mode to determine the optimum capillary voltages, collision energies, and fragment ions .

As documented in analytical protocols, Sulfadimethoxine-d4 serves as a procedural internal standard for several compounds including the parent compound (sulfadimethoxine) as well as other sulfonamides like sulfamethazine and sulfamethoxazole . The mass spectrometric parameters associated with these analyses are detailed in the table below:

CompoundCAS NumberProcedural Internal StandardRT (min)SegmentPrecursor IonCVProduct Ion 1CE 1Product Ion 2CE 2
Sulfamethazine57-68-1Sulfamethoxazole-d44.4I279.127155.818185.915
Sulfamethoxazole723-46-6Sulfamethoxazole-d48.6II254.028155.91791.829
Sulfadimethoxine122-11-2Sulfamethoxazole-d413.3IV311.235155.92091.833

Quantitative Analysis in Biological Matrices

Sulfadimethoxine-d4 has been specifically employed in the development and validation of quantitative methods for measuring the concentration of sulfadimethoxine and its major metabolite, 4N-acetylsulfadimethoxine (AcSDM), in various biological matrices .

Research has demonstrated the effectiveness of Sulfadimethoxine-d4 as an internal standard for LC/MS/MS analysis of extracts from bovine plasma, urine, oral fluid, kidney, and liver samples . This analytical approach has established lower limits of quantitation (LLOQ) for both sulfadimethoxine and its metabolite at 2 ng/mL in plasma, 100 ng/mL in urine, and 5 ng/mL in oral fluid .

Research and Applications

While Sulfadimethoxine-d4 itself is primarily used as an analytical standard rather than a therapeutic agent, understanding the properties and applications of the parent compound provides context for its importance.

Relation to Parent Compound

The parent compound, sulfadimethoxine, functions as a sulfonamide antibiotic that inhibits bacterial folic acid synthesis. Its mechanism of action centers on competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor in bacterial folate synthesis .

By preventing the conversion of PABA to dihydropteroate, sulfadimethoxine halts the production of folic acid, thereby preventing bacteria from synthesizing nucleotides necessary for DNA replication. This results in bacteriostasis—the inhibition of bacterial growth and multiplication—making it particularly effective against rapidly dividing bacterial cells .

In veterinary medicine, sulfadimethoxine is marketed under brand names including Albon, Bactrovet, and various generic formulations . It is characterized by rapid absorption, a long half-life (38-40 hours), and a high degree of protein binding (98%), with very slow renal clearance .

Environmental Research

Sulfadimethoxine is identified as a contaminant of emerging concern (CEC) , highlighting the importance of analytical methods utilizing Sulfadimethoxine-d4 for environmental monitoring. Research into biodegradation mechanisms of sulfadimethoxine has indicated potential for microalgae-based remediation approaches, with studies demonstrating degradation rates of up to 88% when using specific algal species like Chlorella sp. L38 .

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